2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C21H19ClO2S This compound is characterized by the presence of a sulfinyl group attached to a benzyl moiety, which is further connected to a diphenyl ethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and diphenylmethanol.
Formation of Sulfinyl Intermediate: The 4-chlorobenzyl chloride is reacted with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions to form the sulfinyl intermediate.
Coupling Reaction: The sulfinyl intermediate is then coupled with diphenylmethanol in the presence of a base, such as sodium hydroxide, to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorobenzyl)sulfinyl]-1,1-bis(4-chlorophenyl)-1-ethanol: Similar structure but with additional chlorine atoms on the phenyl rings.
2-[(4-Methylbenzyl)sulfinyl]-1,1-diphenyl-1-ethanol: Similar structure with a methyl group instead of a chlorine atom on the benzyl group.
2-[(4-Bromobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol: Similar structure with a bromine atom instead of a chlorine atom on the benzyl group.
Uniqueness
2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol is unique due to the presence of the sulfinyl group and the specific arrangement of the benzyl and diphenyl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfinyl]-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO2S/c22-20-13-11-17(12-14-20)15-25(24)16-21(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,23H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSLJWHMRDKNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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